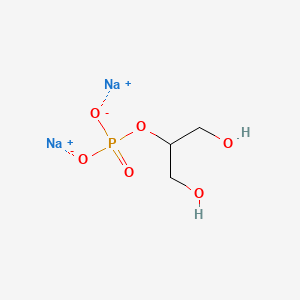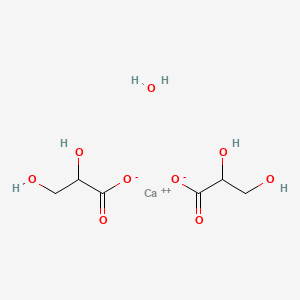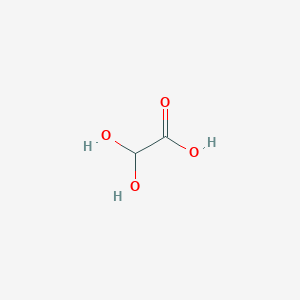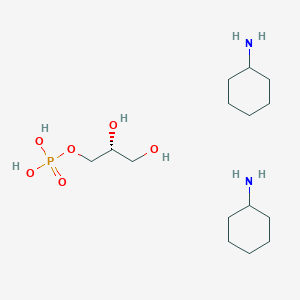
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt
Descripción general
Descripción
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C3H9O6P · 2C6H13N and a molecular weight of 370.42 . This compound is an important intermediate in carbohydrate and lipid metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt is produced by the cytosolic glycerol 3-phosphate dehydrogenase pathway through the reduction of dihydroxyacetone phosphate using NADH formed during glycolysis . The compound can also be synthesized by the hydrolysis of phosphatidic acid to produce glycerol-3-phosphate, which is then oxidized by glycerol-3-phosphate oxidase .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of glycerol kinase to catalyze the conversion of glycerol to glycerol-3-phosphate or the use of glycerol-3-phosphate dehydrogenase to catalyze the conversion of dihydroxyacetone phosphate to glycerol-3-phosphate .
Análisis De Reacciones Químicas
Types of Reactions: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Glycerol-3-phosphate can be oxidized by glycerol-3-phosphate oxidase.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Major Products Formed: The major products formed from these reactions include glycerol-3-phosphate and its derivatives .
Aplicaciones Científicas De Investigación
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt involves its role as an intermediate in metabolic pathways. It is produced from glycerol by glycerol kinase or from dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase . Glycerol-3-phosphate may enter the glycerol-3-phosphate shuttle to generate NAD+, or it may be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .
Comparación Con Compuestos Similares
Glycerol 3-phosphate lithium: Another form of glycerol-3-phosphate used in similar biochemical applications.
Glycerol 3-phosphate sodium: A sodium salt form of glycerol-3-phosphate used in various research studies.
Uniqueness: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt is unique due to its specific role in metabolic pathways and its use as a standard in biochemical assays . Its bis(cyclohexylammonium) salt form provides distinct solubility and stability properties compared to other similar compounds .
Propiedades
IUPAC Name |
cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDSLORBURWJY-CFMHHUGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046603 | |
| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29849-82-9 | |
| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


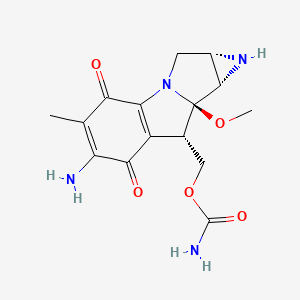

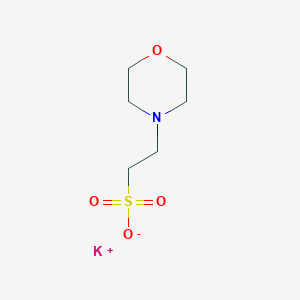

![Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7802563.png)
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)

![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)

